N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2S/c22-15-7-9-16(10-8-15)23-20-18-3-1-2-4-19(18)24-21(25-20)29-13-14-5-11-17(12-6-14)26(27)28/h1-12H,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFILHLJFAGDWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and appropriate electrophilic reagents.
Attachment of the 4-Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinazoline derivative with 4-nitrobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Sulfanyl Group: Formation of sulfoxide or sulfone derivatives.
Substitution of Fluorine: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Its unique chemical structure makes it a potential candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazoline derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Key comparisons include:
Substituents on the Quinazoline Core
N-(4-Fluorophenyl)-2-(pyridin-3-yl)quinazolin-4-amine (3e) :
This analog replaces the 4-nitrobenzylthio group with a pyridinyl moiety. It exhibits a melting point of 209–210°C and demonstrated moderate yields (58%) during synthesis. Spectroscopic data (IR: 1,644 cm⁻¹ for C=C; LC-MS: m/z 316.33 [M+H]⁺) highlight its distinct electronic profile compared to the nitro-containing target compound .N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine :
Featuring a chloro-fluorophenyl group and nitro-methoxy substituents, this compound emphasizes the role of halogenation and nitro groups in enhancing kinase inhibitory activity. Such modifications are common in CDC2-like kinase inhibitors .
Thioether vs. Sulfonyl or Methoxy Substituents
- N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine: The methoxybenzylthio group in this compound improves solubility compared to nitrobenzylthio derivatives.
Data Tables
Table 1. Physicochemical Properties of Selected Quinazoline Derivatives
Key Research Findings
Electron-Withdrawing Groups Enhance Stability : Nitro and halogen substituents improve metabolic stability in quinazolines, as seen in CDC2-like kinase inhibitors .
Thioether Linkages Modulate Solubility : Methoxybenzylthio groups increase solubility, whereas nitrobenzylthio groups may enhance target affinity .
Anti-inflammatory Potency : Simplified analogs lacking complex substituents (e.g., N-(4-fluorophenyl)quinazolin-4-amine) remain potent, suggesting the nitrobenzylthio group in the target compound could be optimized for selectivity .
Biological Activity
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a 4-fluorophenyl group and a 4-nitrobenzyl thioether . The structural modifications in this compound may enhance its pharmacological profile, making it an interesting candidate for medicinal chemistry applications.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in inhibiting various cancer cell lines. The following table summarizes its activity compared to other quinazoline derivatives:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | 0.096 | EGFR |
| 6-(2-methoxyethoxy)-N-[3-methyl-4-(1-methylbenzimidazol-5-yloxy)phenyl]quinazolin-4-amine | 2.09 (MCF7), 2.08 (HepG2) | CA Inhibition |
Research indicates that quinazoline derivatives can selectively inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, studies have shown that certain modifications can lead to enhanced binding affinity and selectivity towards EGFR, correlating with increased anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. This compound exhibits significant antibacterial and antifungal activities. A comparative analysis of antimicrobial efficacy is presented in the following table:
| Compound Name | Minimum Inhibitory Concentration (MIC, μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial/Fungal |
| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | 1.95 (Staphylococcus aureus), 3.90 (Candida albicans) | Antibacterial/Fungal |
The antimicrobial activity of quinazolines can be attributed to their ability to interact with bacterial cell membranes and inhibit key metabolic pathways .
Anti-inflammatory Activity
Quinazolines are also recognized for their anti-inflammatory properties. This compound has demonstrated potential as an anti-inflammatory agent through its effects on various inflammatory pathways, including NF-kB inhibition:
| Compound Name | IC50 (μM) | Inflammatory Pathway Targeted |
|---|---|---|
| This compound | TBD | NF-kB |
| Indomethacin (standard drug) | TBD | COX inhibition |
Studies suggest that modifications in the structure of quinazolines can enhance their ability to modulate inflammatory responses, making them suitable candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives, including this compound:
- In Vitro Studies : Research has shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines, with some achieving IC50 values in the nanomolar range against EGFR .
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and various biological targets, suggesting potential efficacy in both anticancer and antimicrobial applications .
- Therapeutic Applications : The compound's dual action against cancer and inflammation positions it as a candidate for developing multi-target therapeutic agents in oncology and inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine?
- Methodology : Multi-step synthesis typically involves (i) functionalizing the quinazoline core via nucleophilic substitution at the 2-position with a thiol group, (ii) introducing the 4-nitrobenzyl moiety via alkylation or coupling reactions, and (iii) amination at the 4-position with 4-fluoroaniline. Reaction conditions (e.g., DMF as solvent, triethylamine as a base, 60–80°C) are critical for yield optimization. Monitoring via TLC and intermediate purification by column chromatography ensures purity .
- Key Considerations : Use of protecting groups for sensitive functional groups (e.g., nitro) and regioselective control to avoid byproducts.
Q. How is the compound characterized for structural confirmation?
- Techniques :
- NMR (1H/13C): Assign peaks for quinazoline protons (δ 7.5–8.5 ppm), aromatic fluorophenyl (δ 6.8–7.3 ppm), and nitrobenzyl groups (δ 4.5–5.0 ppm for SCH2).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ matching the molecular formula (C21H16FN4O2S).
- X-ray Crystallography : Resolve bond lengths (e.g., C–S bond ≈ 1.8 Å) and dihedral angles to confirm spatial arrangement .
Q. What in vitro biological activities have been reported for this compound?
- Antitumor Activity : Derivatives like N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine exhibit IC50 values as low as 0.18 μM against gastric cancer (MGC-803) and lung cancer (A549) cell lines. Activity is attributed to kinase inhibition or DNA intercalation .
| Cell Line | IC50 (μM) | Target Pathway |
|---|---|---|
| MGC-803 | 0.18 | EGFR/PI3K-AKT |
| A549 | 0.45 | Apoptosis |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of quinazoline derivatives?
- Approach : Compare analogs with substitutions at the 2-(thio) and 4-amine positions. For example:
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance electrophilicity and target binding .
- Bulkier substituents (e.g., 4-nitrobenzyl vs. methyl) may improve selectivity but reduce solubility.
Q. How should researchers address contradictions in bioassay data across studies?
- Case Example : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time). Validate using orthogonal assays (e.g., ATPase activity vs. cell viability) and standardize protocols (e.g., 72-hour MTT assays with 10% FBS) .
- Statistical Tools : Apply ANOVA to assess inter-experimental variability and confirm significance (p < 0.05).
Q. What enzymatic targets and crystallographic insights are relevant for drug design?
- Targets : Quinazoline derivatives often inhibit tyrosine kinases (e.g., EGFR, VEGFR). Co-crystallization with EGFR (PDB ID: 1M17) reveals hydrogen bonding between the 4-amine and Thr766 residue .
- Crystallography Workflow : Use SHELXL for refinement; analyze π-π stacking between the quinazoline ring and kinase hydrophobic pockets .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility Enhancement : Introduce polar groups (e.g., morpholine) or formulate as PEGylated nanoparticles .
- Metabolic Stability : Replace labile thioether linkages with bioisosteres (e.g., sulfone) and assess CYP450 inhibition via liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
